5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-16(14,15)9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDSIFMBUXXODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the chlorosulfonation of 2,3-dihydro-1H-indene-2-carboxylic acid. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The process may also include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding sulfonic acid.
Reduction: Sulfonamide or other reduced forms.
Scientific Research Applications
5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- The chlorosulfonyl group in the target compound distinguishes it from analogues with halogens (e.g., -Cl), esters (-COOR), or ketones (-C=O). This group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- The carboxylic acid group at position 2 is shared with 2,3-dihydro-1H-indene-2-carboxylic acid, but the latter lacks substituents, resulting in lower reactivity and acidity .
Key Observations :
- The target compound’s -SO₂Cl group is critical in forming sulfonamide linkages, as demonstrated in , where chlorosulfonyl esters modify benzimidazole derivatives for pharmaceutical use .
- In contrast, ester-containing analogues (e.g., ethyl derivatives) are less reactive but serve as stable intermediates for further functionalization .
Biological Activity
5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a sulfonyl-substituted indene derivative with significant biological activity. Its unique structural features, including a chlorosulfonyl group and a carboxylic acid functional group, contribute to its potential therapeutic applications. This article explores the compound's biological properties, including its anti-inflammatory and antimicrobial activities, synthesis methods, and relevant research findings.
- Molecular Formula : CHClOS
- Molecular Weight : 260.69 g/mol
- CAS Number : 1368134-86-4
The presence of the chlorosulfonyl moiety enhances the compound's solubility and bioavailability, which are critical factors for its biological efficacy .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways. Specifically, it has shown potential in reducing the production of pro-inflammatory cytokines and mediators in vitro. The mechanisms of action are believed to involve the modulation of signaling pathways associated with inflammation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Research suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival. Further studies are required to determine its spectrum of activity and potential resistance mechanisms.
Study on Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers evaluated the effects of this compound on human monocyte-derived macrophages. The results demonstrated a significant reduction in the expression of TNF-alpha and IL-6 upon treatment with the compound. This study highlights its potential as an anti-inflammatory agent in therapeutic applications.
Antimicrobial Efficacy Testing
A series of antimicrobial assays were conducted to assess the efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Perkin Reaction : Utilizing phthalic anhydride and malononitrile under acidic conditions.
- Knoevenagel Condensation : Involving indene derivatives with appropriate aldehydes or ketones.
These methods highlight the synthetic versatility of the compound, allowing for modifications that can enhance its biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid | CHClOS | Different position for chlorosulfonyl group |
| 7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | CHClOS | Variation in carboxylic acid position |
| Methyl 4-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate | CHClOS | Methyl ester derivative with altered solubility properties |
This table illustrates how structural variations among related compounds can influence their chemical behavior and biological activity.
Q & A
Q. What are the recommended synthesis routes for 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via sulfonation of 2,3-dihydro-1H-indene-2-carboxylic acid using chlorosulfonic acid. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., decomposition of the chlorosulfonyl group).
- Stoichiometry : Use a 1.2–1.5 molar excess of chlorosulfonic acid to ensure complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust reaction time (typically 4–6 hours) based on intermediate stability .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the chlorosulfonyl group (δ ~3.9–4.2 ppm for SOCl) and indene backbone. Compare with reference spectra for indene derivatives .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M–H] at m/z 274.5 (calculated for CHClOS) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chlorosulfonyl group.
- Handling : Use gloves and fume hoods; the compound may release HCl upon moisture exposure. Conduct a stability test (TLC/HPLC) after 24 hours at room temperature to assess degradation .
Q. What strategies are recommended for assessing acute toxicity and handling accidental exposure?
Methodological Answer:
- In vitro assays : Use zebrafish embryo toxicity (ZFET) to estimate LC. For skin irritation, apply OECD TG 439 (Reconstructed Human Epidermis model).
- First aid : In case of contact, rinse with copious water (15+ minutes) and consult a physician. Provide SDS with reactivity data (e.g., incompatibility with strong bases) .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what strategies mitigate undesired side reactions?
Methodological Answer: The chlorosulfonyl group (–SOCl) is highly electrophilic, enabling reactions with amines or alcohols. Challenges include:
- Competing hydrolysis : Minimize by using anhydrous solvents (e.g., THF, DMF) and molecular sieves.
- Regioselectivity : DFT calculations (B3LYP/6-31G*) predict activation barriers for substitution at the sulfonyl vs. carboxylic acid sites. Experimental validation via -NMR tracking (if fluorinated nucleophiles are used) .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis kinetics at pH 2–10. Focus on water coordination around the chlorosulfonyl group.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for S–Cl and C–S bonds at the MP2/cc-pVTZ level to identify degradation pathways .
Q. How can researchers investigate the compound’s potential as a protease inhibitor via structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against trypsin-like proteases. Prioritize binding poses with the chlorosulfonyl group interacting with catalytic serine residues.
- SAR libraries : Synthesize analogs (e.g., replacing –SOCl with –SONH) and assay inhibitory activity (IC) via fluorogenic substrate assays .
Q. What mechanistic insights can be gained from studying its reaction with Grignard reagents?
Methodological Answer:
- In situ FTIR monitoring : Track carbonyl (C=O) and sulfonyl (S=O) stretches during reaction with methylmagnesium bromide. Look for intermediates like magnesium carboxylates.
- Isolation of byproducts : Use preparative GC-MS to identify side products (e.g., indene ring alkylation) and propose competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
